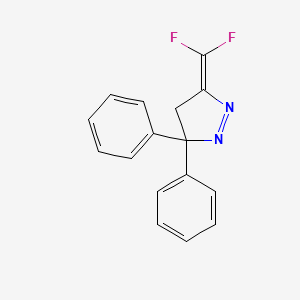
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole is a compound of significant interest in the field of organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of difluoromethylation reagents to introduce the difluoromethylidene group onto a pyrazole ring. The reaction conditions often include the use of catalysts, such as copper complexes, and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the difluoromethylidene group.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield difluoromethylidene-oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Applications De Recherche Scientifique
5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole involves its interaction with specific molecular targets. The difluoromethylidene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include modulation of enzyme activity and interaction with cellular receptors, which can lead to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-(Difluoromethylidene)-3,3-diphenyl-4,5-dihydro-3H-pyrazole include other difluoromethylidene-substituted pyrazoles and diphenyl-substituted pyrazoles. These compounds share structural similarities but may differ in their chemical reactivity and applications .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties. The presence of both difluoromethylidene and diphenyl groups enhances its potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
89210-58-2 |
|---|---|
Formule moléculaire |
C16H12F2N2 |
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
5-(difluoromethylidene)-3,3-diphenyl-4H-pyrazole |
InChI |
InChI=1S/C16H12F2N2/c17-15(18)14-11-16(20-19-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
WQGMLPYQJDKKII-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(F)F)N=NC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)
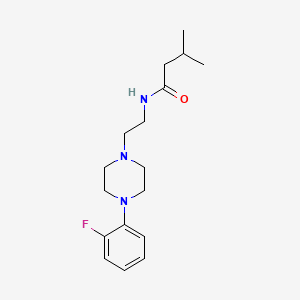


![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14136193.png)
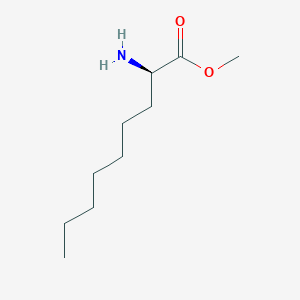

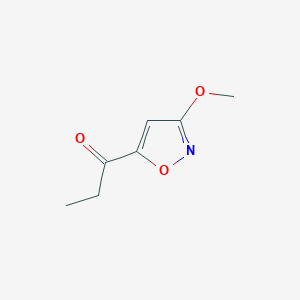


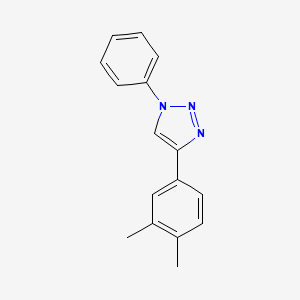

![trans-8-Amino-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14136256.png)
